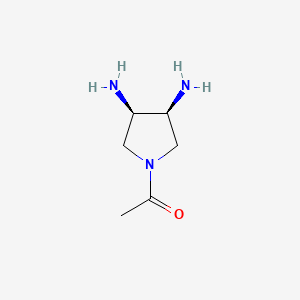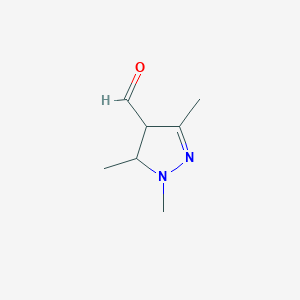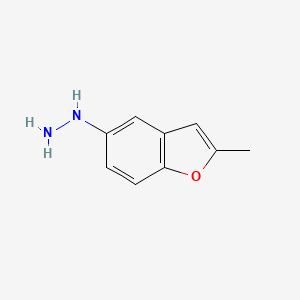
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone is a compound characterized by a pyrrolidine ring with two amino groups at the 3 and 4 positions and an ethanone group attached to the nitrogen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the cyclization of suitable precursors under specific conditions to form the pyrrolidine ring. The stereochemistry of the compound is crucial, and methods to ensure the correct configuration are employed. Industrial production methods may involve optimizing these synthetic routes for scalability and cost-effectiveness .
Análisis De Reacciones Químicas
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.
Aplicaciones Científicas De Investigación
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets.
Medicine: It is explored for its therapeutic potential in treating various diseases.
Industry: The compound’s derivatives are used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The pathways involved can vary depending on the specific application and target .
Comparación Con Compuestos Similares
1-((3R,4S)-3,4-Diaminopyrrolidin-1-yl)ethanone can be compared with other pyrrolidine derivatives, such as:
Propiedades
Fórmula molecular |
C6H13N3O |
|---|---|
Peso molecular |
143.19 g/mol |
Nombre IUPAC |
1-[(3S,4R)-3,4-diaminopyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C6H13N3O/c1-4(10)9-2-5(7)6(8)3-9/h5-6H,2-3,7-8H2,1H3/t5-,6+ |
Clave InChI |
QHACMPFFKWSAMV-OLQVQODUSA-N |
SMILES isomérico |
CC(=O)N1C[C@H]([C@H](C1)N)N |
SMILES canónico |
CC(=O)N1CC(C(C1)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Methylthio)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B12871452.png)
![rel-(1R,5S,7S)-6-Methoxy-7-phenyl-3-oxa-6-azabicyclo[3.2.0]heptane](/img/structure/B12871463.png)

![2-(Aminomethyl)-5-hydroxybenzo[d]oxazole](/img/structure/B12871472.png)



![2-(4-bromophenyl)-1-(3,4-dihydro-2H-pyrano[2,3-b]quinolin-7-yl)ethanone](/img/structure/B12871511.png)



![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)-2-hydroxyacetic acid](/img/structure/B12871526.png)

![2-Chloro-7-(methylthio)benzo[d]oxazole](/img/structure/B12871533.png)
